Cas no 1869480-91-0 (methyl 3-(4-ethoxy-1H-pyrazol-1-yl)-2-(methylamino)propanoate)

methyl 3-(4-ethoxy-1H-pyrazol-1-yl)-2-(methylamino)propanoate 化学的及び物理的性質
名前と識別子
-
- methyl 3-(4-ethoxy-1H-pyrazol-1-yl)-2-(methylamino)propanoate
- EN300-1140155
- 1869480-91-0
-
- インチ: 1S/C10H17N3O3/c1-4-16-8-5-12-13(6-8)7-9(11-2)10(14)15-3/h5-6,9,11H,4,7H2,1-3H3
- InChIKey: PMCUNYDJXIFPPO-UHFFFAOYSA-N
- ほほえんだ: O(CC)C1C=NN(C=1)CC(C(=O)OC)NC
計算された属性
- せいみつぶんしりょう: 227.12699141g/mol
- どういたいしつりょう: 227.12699141g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 7
- 複雑さ: 225
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0
- トポロジー分子極性表面積: 65.4Ų
methyl 3-(4-ethoxy-1H-pyrazol-1-yl)-2-(methylamino)propanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1140155-2.5g |
methyl 3-(4-ethoxy-1H-pyrazol-1-yl)-2-(methylamino)propanoate |
1869480-91-0 | 95% | 2.5g |
$2492.0 | 2023-10-26 | |
Enamine | EN300-1140155-0.05g |
methyl 3-(4-ethoxy-1H-pyrazol-1-yl)-2-(methylamino)propanoate |
1869480-91-0 | 95% | 0.05g |
$1068.0 | 2023-10-26 | |
Enamine | EN300-1140155-0.1g |
methyl 3-(4-ethoxy-1H-pyrazol-1-yl)-2-(methylamino)propanoate |
1869480-91-0 | 95% | 0.1g |
$1119.0 | 2023-10-26 | |
Enamine | EN300-1140155-1g |
methyl 3-(4-ethoxy-1H-pyrazol-1-yl)-2-(methylamino)propanoate |
1869480-91-0 | 95% | 1g |
$1272.0 | 2023-10-26 | |
Enamine | EN300-1140155-1.0g |
methyl 3-(4-ethoxy-1H-pyrazol-1-yl)-2-(methylamino)propanoate |
1869480-91-0 | 1g |
$1543.0 | 2023-05-23 | ||
Enamine | EN300-1140155-5g |
methyl 3-(4-ethoxy-1H-pyrazol-1-yl)-2-(methylamino)propanoate |
1869480-91-0 | 95% | 5g |
$3687.0 | 2023-10-26 | |
Enamine | EN300-1140155-0.25g |
methyl 3-(4-ethoxy-1H-pyrazol-1-yl)-2-(methylamino)propanoate |
1869480-91-0 | 95% | 0.25g |
$1170.0 | 2023-10-26 | |
Enamine | EN300-1140155-5.0g |
methyl 3-(4-ethoxy-1H-pyrazol-1-yl)-2-(methylamino)propanoate |
1869480-91-0 | 5g |
$4475.0 | 2023-05-23 | ||
Enamine | EN300-1140155-0.5g |
methyl 3-(4-ethoxy-1H-pyrazol-1-yl)-2-(methylamino)propanoate |
1869480-91-0 | 95% | 0.5g |
$1221.0 | 2023-10-26 | |
Enamine | EN300-1140155-10.0g |
methyl 3-(4-ethoxy-1H-pyrazol-1-yl)-2-(methylamino)propanoate |
1869480-91-0 | 10g |
$6635.0 | 2023-05-23 |
methyl 3-(4-ethoxy-1H-pyrazol-1-yl)-2-(methylamino)propanoate 関連文献
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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6. 3D microfluidic ex vivo culture of organotypic tumor spheroids to model immune checkpoint blockadeAmir R. Aref,Brandon P. Piel,Chensheng Zhou,Raven Vlahos Coakley,Alan Bartels,Michaela Bowden,Zach Herbert,Sarah Hill,Sean Gilhooley,Jacob Carter,Israel Cañadas,Tran C. Thai,Shunsuke Kitajima,Valeria Chiono Lab Chip, 2018,18, 3129-3143
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Xin Jiang,Xiaoling Yang,Yihua Zhu,Hongliang Jiang,Yifan Yao,Peng Zhao,Chunzhong Li J. Mater. Chem. A, 2014,2, 11124-11133
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8. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
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Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
methyl 3-(4-ethoxy-1H-pyrazol-1-yl)-2-(methylamino)propanoateに関する追加情報
Methyl 3-(4-ethoxy-1H-pyrazol-1-yl)-2-(methylamino)propanoate (CAS No. 1869480-91-0): A Comprehensive Overview
Methyl 3-(4-ethoxy-1H-pyrazol-1-yl)-2-(methylamino)propanoate (CAS No. 1869480-91-0) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential for various therapeutic applications. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements related to this compound.
Chemical Structure and Properties
Methyl 3-(4-ethoxy-1H-pyrazol-1-yl)-2-(methylamino)propanoate is a derivative of pyrazole and amino acids. Its molecular formula is C12H17N3O3, and it has a molecular weight of 255.28 g/mol. The compound features a pyrazole ring attached to an ethoxy group and a methylamino propanoate moiety, which contributes to its distinct chemical properties. The presence of these functional groups imparts specific reactivity and solubility characteristics, making it an interesting candidate for further study.
The compound is generally stable under standard laboratory conditions but may require careful handling to avoid degradation or contamination. It is soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO), which facilitates its use in various experimental setups.
Synthesis Methods
The synthesis of methyl 3-(4-ethoxy-1H-pyrazol-1-yl)-2-(methylamino)propanoate can be achieved through several routes, each with its own advantages and limitations. One common approach involves the condensation of 4-ethoxypyrazole with an appropriate amino acid derivative followed by esterification. This method typically involves the following steps:
- Nucleophilic Substitution: The reaction of 4-ethoxypyrazole with an activated carboxylic acid derivative to form the intermediate amide.
- Esterification: The subsequent esterification of the amide using methanol in the presence of a suitable catalyst.
Alternative synthetic strategies include multistep processes involving the formation of key intermediates such as pyrazole carboxylic acids or esters, followed by coupling reactions with amino acid derivatives. These methods can offer higher yields and better control over the final product's purity.
Biological Activities
Methyl 3-(4-ethoxy-1H-pyrazol-1-yl)-2-(methylamino)propanoate has been investigated for its potential biological activities, particularly in the context of drug discovery and development. Recent studies have highlighted its promising properties as an inhibitor of specific enzymes and receptors involved in various disease pathways.
- Enzyme Inhibition: Research has shown that this compound exhibits potent inhibitory activity against certain kinases and proteases, which are key targets in cancer therapy and inflammatory diseases.
- Receptor Modulation: It has also been found to modulate G-protein coupled receptors (GPCRs), suggesting potential applications in neurological disorders such as Alzheimer's disease and Parkinson's disease.
- Cytotoxicity: Preliminary studies have demonstrated that the compound possesses cytotoxic effects on cancer cell lines, indicating its potential as an anticancer agent.
Clinical Relevance and Future Directions
The clinical relevance of methyl 3-(4-ethoxy-1H-pyrazol-1-yl)-2-(methylamino)propanoate is currently under active investigation. Several preclinical studies have provided valuable insights into its pharmacokinetic properties, safety profile, and therapeutic efficacy. These studies have laid the groundwork for future clinical trials aimed at evaluating its potential as a novel therapeutic agent.
In addition to its direct therapeutic applications, this compound may also serve as a valuable tool for understanding the underlying mechanisms of various diseases. Its ability to selectively target specific enzymes and receptors makes it an attractive candidate for use in both basic research and translational medicine.
Conclusion
In conclusion, methyl 3-(4-ethoxy-1H-pyrazol-1-yl)-2-(methylamino)propanoate (CAS No. 1869480-91-0) represents a promising compound with diverse biological activities and potential therapeutic applications. Ongoing research continues to uncover new aspects of its structure-function relationships and pharmacological properties, paving the way for its development as a novel drug candidate. As our understanding of this compound deepens, it is likely to play an increasingly important role in advancing medical science and improving patient outcomes.
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